molecular formula C10H6O5 B11792640 5-(Furan-2-carbonyl)furan-2-carboxylic acid

5-(Furan-2-carbonyl)furan-2-carboxylic acid

Cat. No.: B11792640
M. Wt: 206.15 g/mol
InChI Key: WYISRITZDZBZAI-UHFFFAOYSA-N
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Description

5-(Furan-2-carbonyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-carbonyl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the treatment of precursor aldehydes such as 5-(chloromethyl)furfural and 2,5-diformylfuran with tert-butyl hypochlorite. This reaction yields acid chloride derivatives, which can then be hydrolyzed to produce the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound often involves the use of biomass-derived precursors. For example, furfural and 5-hydroxymethylfurfural can be converted into furancarboxylic acids through catalytic reduction systems. These methods are advantageous due to their sustainability and the use of renewable resources .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-carbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: Catalytic reduction can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Furan-2-carbonyl)furan-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of polymers and other complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Furan derivatives, including this compound, are investigated for their potential antibacterial, antifungal, and anticancer properties.

    Industry: It is used in the production of bio-based plastics and other sustainable materials

Mechanism of Action

The mechanism of action of 5-(Furan-2-carbonyl)furan-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can inhibit specific enzymes or interfere with metabolic processes. The compound’s furan rings allow it to form stable interactions with proteins and other biomolecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • Furan-2,5-dicarboxylic acid
  • 5-(Chloromethyl)furan-2-carboxylic acid

Uniqueness

Compared to similar compounds, it offers greater versatility in chemical synthesis and a broader range of biological activities .

Properties

Molecular Formula

C10H6O5

Molecular Weight

206.15 g/mol

IUPAC Name

5-(furan-2-carbonyl)furan-2-carboxylic acid

InChI

InChI=1S/C10H6O5/c11-9(6-2-1-5-14-6)7-3-4-8(15-7)10(12)13/h1-5H,(H,12,13)

InChI Key

WYISRITZDZBZAI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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